molecular formula C10H11BrClNO B14063224 1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one

1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14063224
M. Wt: 276.56 g/mol
InChI Key: PQPHVRWLYNQBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C10H11BrClNO. This compound is characterized by the presence of an amino group, a bromomethyl group, and a chloropropanone moiety attached to a phenyl ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method starts with the bromination of 3-aminoacetophenone to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to attach the chloropropanone moiety. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and aluminum chloride (AlCl3) as a catalyst for the Friedel-Crafts reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions include azido derivatives, cyanides, nitro compounds, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino and carbonyl groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one
  • 1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one
  • 1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-1-one

Uniqueness

1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one is unique due to the specific combination of functional groups that confer distinct reactivity and biological activity. The presence of both bromomethyl and chloropropanone moieties allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[3-amino-4-(bromomethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H11BrClNO/c11-6-8-2-1-7(5-9(8)13)10(14)3-4-12/h1-2,5H,3-4,6,13H2

InChI Key

PQPHVRWLYNQBHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)N)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.